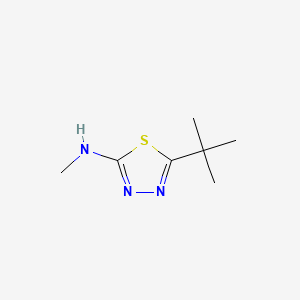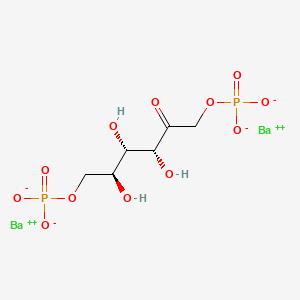
D-果糖-1,6-二磷酸钡盐 (1:2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate: , also known as dibarium fructose diphosphate, is a compound with the molecular formula C6H10Ba2O12P2. It is a derivative of D-fructose, a naturally occurring sugar, and is characterized by the presence of two phosphate groups and two barium ions. This compound is typically found in a solid state and is slightly soluble in water .
科学研究应用
Chemistry
Biology
Metabolic Studies: It is used in studies related to glycolysis and other metabolic pathways involving fructose.
Medicine
Cardioprotective Agent: barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate has been studied for its potential cardioprotective effects in ischemic conditions.
Industry
作用机制
Target of Action
The primary target of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is the glycolytic pathway in cells . It specifically targets the enzyme 6-phosphofructokinase (Pfk), which plays a crucial role in the regulation of glycolysis .
Mode of Action
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) interacts with its target by linking to adenine nucleotides, which regulate the activity of 6-phosphofructokinases (Pfks) . This interaction catalyzes one of the rate-limiting steps of glycolysis .
Biochemical Pathways
The compound affects the glycolytic pathway, a critical metabolic pathway in cells . By regulating the activity of Pfks, it influences the conversion of glucose into pyruvate, the end product of glycolysis . The downstream effects include the production of ATP, NADH, and pyruvate, which are essential for cellular energy production and other metabolic processes .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its bioavailability
Result of Action
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) results in the efficient occurrence of glycolysis . This leads to increased cellular energy production and can have protective effects, particularly in ischemic conditions .
Action Environment
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) can be influenced by environmental factors. For instance, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability . Furthermore, it is toxic and irritating, which can influence its efficacy and safety .
生化分析
Biochemical Properties
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is a precursor to 3-phosphoglyceraldehyde and dihydroxyacetone phosphate in the glycolytic pathway . It acts as an allosteric activator for enzymes like pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also serves as an inhibitor for acetyl kinase and as a substrate for identifying and characterizing enzymes such as aldolase and fructose-1,6-bisphosphatase .
Cellular Effects
In cellular processes, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) has been studied as a neuroprotective agent for brain injuries . It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is functionally related to D-fructofuranose and is a conjugate acid of D-fructofuranose 1,6-bisphosphate .
Metabolic Pathways
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) is involved in the glycolytic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate involves the phosphorylation of D-fructose followed by the introduction of barium ions. The process generally includes the following steps:
Phosphorylation of D-Fructose: D-fructose is reacted with phosphoric acid under controlled conditions to form D-fructose 1,6-bisphosphate.
Introduction of Barium Ions: The resulting D-fructose 1,6-bisphosphate is then treated with a barium salt, such as barium chloride, to form the dibarium salt.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions
Complexation: The compound can form complexes with various metal ions, which can alter its chemical properties and reactivity.
Common Reagents and Conditions
Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid are commonly used.
Complexation: Metal salts like calcium chloride or magnesium sulfate can be used to form complexes.
Major Products
Hydrolysis: The major products include D-fructose and inorganic phosphate.
Complexation: The products are typically metal-fructose-phosphate complexes.
相似化合物的比较
Similar Compounds
D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (13): This compound is similar in structure but contains sodium ions instead of barium.
D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt: Another similar compound where calcium ions replace barium.
Uniqueness
属性
CAS 编号 |
6035-52-5 |
|---|---|
分子式 |
C6H10Ba2O12P2 |
分子量 |
610.74 g/mol |
IUPAC 名称 |
barium(2+);[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1 |
InChI 键 |
XTWXMNPKAVQMQE-ABICQQBESA-J |
SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
手性 SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
规范 SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
Key on ui other cas no. |
6035-52-5 |
相关CAS编号 |
488-69-7 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


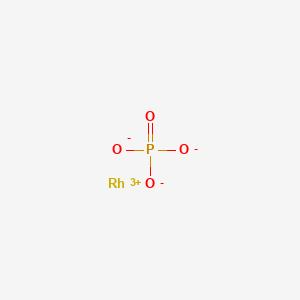

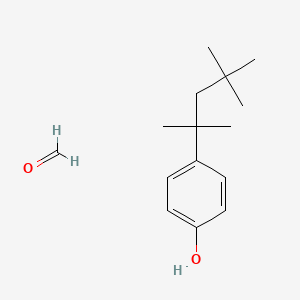

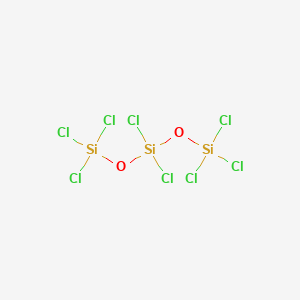
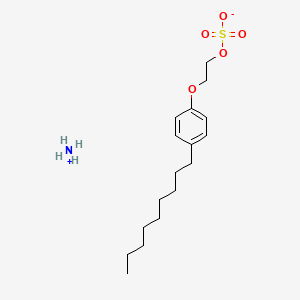
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)


